molecular formula C9H19NO2S B13236568 3-(Propan-2-yl)cyclohexane-1-sulfonamide

3-(Propan-2-yl)cyclohexane-1-sulfonamide

Cat. No.: B13236568
M. Wt: 205.32 g/mol
InChI Key: AYKWHOPOHZUELF-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclohexane-1-sulfonamide (CAS 1702768-24-8) is an organic sulfur compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This chemical features a cyclohexane ring substituted with a sulfonamide group and an isopropyl (propan-2-yl) moiety at the 1 and 3 positions, respectively . The compound is a valuable building block and intermediate in medicinal chemistry and chemical synthesis. Sulfonamides represent a pivotal class of compounds in pharmaceutical research, known for their broad spectrum of pharmacological activities. They form the functional group basis for several groups of drugs and exhibit diverse actions such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . This allows sulfonamide-containing compounds to play a role in treating a range of conditions, including inflammation and bacterial infections . Notably, non-antibacterial sulfonamides, which lack a specific aromatic amine group, are generally not associated with the allergic responses that can be triggered by their antibacterial counterparts, making them attractive scaffolds for novel therapeutic development . As a specialized chemical intermediate, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in the synthesis of more complex molecules, for exploring structure-activity relationships, and in the development of potential inhibitors for various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-propan-2-ylcyclohexane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h7-9H,3-6H2,1-2H3,(H2,10,11,12)

InChI Key

AYKWHOPOHZUELF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for 3 Propan 2 Yl Cyclohexane 1 Sulfonamide

Established Methodologies for Sulfonamide Bond Formation

The creation of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. tandfonline.com A variety of methods have been developed, ranging from traditional, robust reactions to modern, environmentally conscious alternatives.

Direct Sulfonyl Chloride-Amine Coupling Approaches

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of 3-(propan-2-yl)cyclohexane-1-sulfonamide, this involves the coupling of 3-(propan-2-yl)cyclohexane-1-sulfonyl chloride with ammonia.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include pyridine, triethylamine, or sodium hydroxide (B78521). researchgate.net The choice of solvent and reaction conditions can be tailored to the specific substrates. While this method is highly effective, it necessitates the prior synthesis of the sulfonyl chloride precursor, which can sometimes involve harsh reagents. researchgate.netnih.gov The difficulties in sulfonamide synthesis often stem not from the amination reaction itself, but from the preparation of the sulfonyl chlorides. nih.gov

BaseSolventKey CharacteristicsReference
PyridineDichloromethane (DCM), ChloroformActs as both base and catalyst; effective but can be difficult to remove. researchgate.net
Triethylamine (TEA)DCM, Tetrahydrofuran (THF)Common, cost-effective organic base; suitable for a wide range of substrates. researchgate.net
Sodium Hydroxide (NaOH)Water, Biphasic systemsInexpensive inorganic base, often used in aqueous or biphasic (Schotten-Baumann) conditions. researchgate.net
Diisopropylethylamine (DIPEA)DCM, AcetonitrileSterically hindered non-nucleophilic base, useful for sensitive substrates. researchgate.net

Alternative Synthetic Routes to Cyclohexane (B81311) Sulfonamide Skeletons

Beyond the classical sulfonyl chloride route, several alternative strategies have been developed to construct the sulfonamide moiety, often starting from more readily available precursors.

Oxidative Coupling of Thiols and Amines: This approach offers a more direct pathway by forming the sulfur-nitrogen bond through the oxidation of a thiol in the presence of an amine. rsc.org This method avoids the need to pre-form and isolate potentially unstable sulfonyl chloride intermediates. rsc.org Various oxidizing systems have been developed to facilitate this transformation. ekb.eg

From Carboxylic Acids: A novel one-pot strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then immediately reacted with an amine to form the sulfonamide. nih.gov This method merges traditional amide coupling partners to generate sulfonamides, leveraging copper ligand-to-metal charge transfer to initiate the transformation. nih.gov

From Sulfonic Acids or Sulfinates: Sulfonamides can be synthesized directly from sulfonic acids or their salts. researchgate.net Another approach involves the metal-free direct N-sulfonylation of amines using sodium sulfinates as the sulfur source. cbijournal.com

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source of SO2. This allows for the three-component coupling of (hetero)arylboronic acids, amines, and DABSO, catalyzed by copper(II), to yield a wide range of sulfonamides. thieme-connect.com

"Green Chemistry" Advancements in Sulfonamide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for sulfonamide synthesis. tandfonline.com These advancements aim to reduce solvent waste, avoid harsh reagents, and improve energy efficiency.

Mechanosynthesis: A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination, utilizing solid-state reagents and minimizing waste. rsc.org

Aqueous Synthesis: Methodologies have been developed to conduct the sulfonylation of amines in water, eliminating the need for organic solvents. rsc.org These protocols often use dynamic pH control and equimolar amounts of reactants, with product isolation achieved through simple filtration. rsc.org

Catalytic Routes: The use of heterogeneous catalysts offers advantages in terms of product separation and catalyst recycling. For instance, a magnetite-immobilized nano-Ruthenium catalyst has been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org

Electrochemical Synthesis: Electrochemistry provides a modern, greener route to sulfonamides by avoiding harsh chemical oxidants and reductants. chemistryworld.com

"Green" ApproachKey PrincipleAdvantagesReference
MechanochemistrySolvent-free reaction in a ball mill.Eliminates solvent waste, cost-effective, uses environmentally friendly materials. rsc.org
Aqueous SynthesisUsing water as the reaction solvent.Avoids volatile organic compounds (VOCs), simplifies product isolation. rsc.org
Heterogeneous CatalysisUse of a recyclable, solid-phase catalyst (e.g., nano-Ru/Fe3O4).Easy catalyst separation and reuse, high selectivity, generates water as the only byproduct. acs.org
ElectrochemistryUsing electrical current to drive the reaction.Avoids harsh chemical reagents, offers high control over reaction conditions. chemistryworld.com

Stereoselective Synthesis of this compound Isomers

The compound this compound possesses two stereocenters (at C1 and C3), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The spatial arrangement of the isopropyl and sulfonamide groups (cis or trans) is critical. Achieving control over this stereochemistry is a significant synthetic challenge that requires advanced asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of a specific isomer of this compound, a chiral auxiliary could be used to direct the formation of the cyclohexane ring or the introduction of one of its substituents. For example, a strategy could involve:

Attaching a chiral auxiliary to an acyclic precursor.

Performing a diastereoselective ring-closing reaction or a functionalization reaction (e.g., conjugate addition) to create the desired stereochemistry on the cyclohexane ring.

Removing the auxiliary.

Converting the resulting intermediate into the final sulfonamide product.

A relevant example is the synthesis of (1S,3S)-1,3-di(propan-2-yl)cyclohexane, which utilizes Schöllkopf's chiral auxiliary to establish the desired stereochemistry on the cyclohexane ring through a sequence involving a ring-closing metathesis (RCM) and a stereoselective conjugate addition. A similar strategy could be adapted to install the necessary functional groups for conversion to the target sulfonamide.

Asymmetric Catalysis for Cyclohexane Functionalization

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

Organocatalysis: Chiral small organic molecules, such as amines or squaramides, can catalyze reactions to form complex, functionalized cyclohexane rings with high stereocontrol. nih.gov Highly stereoselective one-pot procedures involving sequential Michael additions can efficiently generate cyclohexane derivatives with multiple contiguous stereocenters. rsc.orgrsc.org Such a strategy could be employed to construct a 3-isopropylcyclohexane precursor with the correct relative and absolute stereochemistry, which could then be converted to the sulfonamide. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, palladium, or iridium, are powerful tools for asymmetric synthesis. nih.gov For instance, a chiral dirhodium catalyst can mediate asymmetric C-H functionalization, allowing for the direct and stereoselective introduction of a functional group onto a pre-existing ring. nih.gov This could potentially be used to functionalize an isopropylcyclohexane (B1216832) derivative at the C1 position in a stereocontrolled manner. Chiral phosphoric acids have also emerged as powerful catalysts for various asymmetric transformations that can lead to complex cyclic structures. acs.org

Catalytic SystemReaction TypeKey FeatureReference
Chiral Amino-SquaramideMichael Addition CascadeOne-pot synthesis of highly substituted cyclohexanes with excellent stereoselectivity (>30:1 dr, 96-99% ee). nih.govrsc.org
Chiral Dirhodium ComplexAsymmetric C(sp2)-H FunctionalizationEnantioselective functionalization of C-H bonds, transferring chirality from the catalyst to the product. nih.gov
Chiral Phosphoric AcidCascade ReactionsCatalyzes multi-component reactions to forge complex chiral molecules. acs.org

Functionalization and Structural Diversification of the this compound Scaffold

The diversification of the this compound scaffold can be systematically approached by targeting its three main structural components: the sulfonamide moiety, the cyclohexane ring, and the isopropyl substituent. Each component offers unique handles for chemical modification, enabling the synthesis of a broad library of analogues.

The nitrogen atom of the sulfonamide group is a primary site for functionalization, most commonly through N-alkylation and N-arylation reactions. These transformations introduce substituents that can significantly alter the molecule's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is a fundamental transformation. organic-chemistry.org This can be achieved through various methods, typically involving the deprotonation of the sulfonamide with a suitable base followed by reaction with an alkyl halide. dnu.dp.ua Modern approaches utilize alternative alkylating agents and catalytic systems to improve efficiency and substrate scope. For instance, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols, presenting a greener alternative to traditional methods. organic-chemistry.org Ruthenium-catalyzed reactions also enable the N-methylation of sulfonamides using methanol. organic-chemistry.org These methods provide access to a diverse range of secondary sulfonamides. acs.org

N-Arylation: The formation of a nitrogen-aryl bond expands the structural diversity by incorporating aromatic or heteroaromatic rings. Transition-metal-free approaches have been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under mild conditions. nih.gov Additionally, metal-catalyzed cross-coupling reactions, like the Chan-Lam coupling, are effective for N-arylation. organic-chemistry.org Nickel-catalyzed C-N cross-coupling of N-arylsulfonamides with aryl bromides has also been reported as a viable strategy. organic-chemistry.org

Table 1: Representative Methods for N-Functionalization of Sulfonamides
TransformationReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)Secondary Sulfonamide dnu.dp.ua
N-Alkylation with AlcoholsAlcohol, MnO₂ (catalyst), solvent-freeSecondary Sulfonamide organic-chemistry.org
N-Arylationo-Silylaryl triflate, CsF, MeCNN-Aryl Sulfonamide nih.gov
N-Arylation (Cross-Coupling)Aryl bromide, Ni(cod)(DQ) (catalyst)N,N-Diaryl Sulfonamide organic-chemistry.org

The saturated carbocyclic core of the molecule, the cyclohexane ring, can be modified through C–H functionalization techniques. These methods allow for the direct introduction of new functional groups onto the ring, avoiding the need for lengthy de novo synthesis. scripps.edu

Palladium-catalyzed, ligand-directed C–H activation is a powerful strategy for site-selective functionalization. nih.gov Recent advances have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, demonstrating the feasibility of functionalizing specific methylene (B1212753) C–H bonds within a saturated ring system. scripps.edunih.gov While the sulfonamide group itself is not a canonical directing group for this type of transformation, its steric and electronic properties could influence the regioselectivity of C–H activation at other positions on the ring.

Alternative strategies include radical-based approaches. For example, oxidation of the cyclohexane ring can be achieved using reagents like ozone, leading to the formation of cyclohexanone (B45756) and cyclohexanol (B46403) derivatives, which can then be further functionalized. rsc.org Organocatalytic cascade reactions, such as Michael-Michael-addition sequences, can be employed to construct highly functionalized cyclohexane derivatives from simpler precursors, showcasing a method to build complexity into the ring system from the outset. nih.gov

The isopropyl group presents a more challenging target for selective functionalization due to the inherent inertness of its C(sp³)–H bonds. However, advances in C–H activation chemistry offer potential pathways for its modification without affecting the other functional groups.

Strategies for selective C–H activation often rely on directing groups or the intrinsic electronic properties of the substrate. In the absence of a strong directing influence, regioselectivity can be governed by steric factors and the relative stability of radical or organometallic intermediates. Iridium-catalyzed C–H activation has shown selectivity for ortho-C–H bonds in arenes adjacent to alkyl substituents, with a preference for bulkier groups like isopropyl over methyl. nih.gov While this applies to aromatic systems, it highlights the principle that subtle electronic and steric differences can be exploited for site-selective reactions on alkyl groups.

Stereoretentive C(sp³)–H hydroxylation using manganese catalysts has been shown to functionalize unactivated tertiary C–H bonds with high enantioselectivity. acs.org Such a method could potentially be applied to hydroxylate the tertiary carbon of the isopropyl group, creating a new functional handle for further derivatization.

Click chemistry provides a powerful and efficient strategy for the rapid diversification of molecular scaffolds. These reactions are characterized by high yields, tolerance of a wide range of functional groups, and simple reaction conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and can be applied to the this compound scaffold. mdpi.com This would require the introduction of either an azide (B81097) or an alkyne functionality onto the core structure. For example, a precursor with a hydroxy group on the cyclohexane ring could be converted to an azide or appended with an alkyne-containing linker. The subsequent CuAAC reaction with a complementary azide or alkyne-functionalized building block would generate a library of 1,2,3-triazole-linked derivatives. nih.gov This modular approach allows for the facile connection of diverse molecular fragments to the core scaffold. mdpi.com

Advanced Structural Characterization and Conformational Analysis of 3 Propan 2 Yl Cyclohexane 1 Sulfonamide and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is fundamental to determining the precise structure and dynamic properties of 3-(propan-2-yl)cyclohexane-1-sulfonamide. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry, provides complementary information to build a complete molecular picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Dynamic Properties

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the stereochemistry of this compound. The compound can exist as cis and trans diastereomers, each of which is in a dynamic equilibrium between two chair conformations.

The conformational preference is dictated by the steric hindrance of the substituents. The bulky isopropyl and sulfonamide groups will preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.orgyoutube.com For the cis isomer, the diequatorial conformation is significantly more stable. For the trans isomer, an equilibrium exists between two conformations (ax/eq and eq/ax), with the conformer placing the larger isopropyl group in the equatorial position being favored. libretexts.orgyoutube.com

A complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved using a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts and coupling constants (J-values) of the cyclohexane (B81311) ring protons are particularly informative for conformational analysis. Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts and exhibit large axial-axial coupling constants (J_ax,ax ≈ 10–13 Hz).

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for cis-3-(Propan-2-yl)cyclohexane-1-sulfonamide (Diequatorial Conformation)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-1 ~2.8 - 3.2 ~55 - 60 Proton attached to the carbon bearing the sulfonamide group.
H-3 ~1.5 - 1.8 ~40 - 45 Proton attached to the carbon bearing the isopropyl group.
Cyclohexane CH₂ ~1.0 - 2.0 ~25 - 40 Complex overlapping signals for the remaining ring protons.
Isopropyl CH ~1.8 - 2.2 ~30 - 35 Methine proton of the isopropyl group.
Isopropyl CH₃ ~0.8 - 1.0 ~20 - 25 Methyl protons of the isopropyl group, likely a doublet.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the characteristic functional groups within the molecule. rsc.org These methods probe the vibrational modes of covalent bonds, providing a unique molecular fingerprint.

The key functional groups in this compound give rise to distinct and predictable absorption or scattering bands. The sulfonamide group is characterized by strong absorptions from the S=O and N-H bonds. The alkyl framework of the cyclohexane and isopropyl groups is identified by various C-H stretching and bending vibrations.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch FTIR, Raman 3200 - 3400 Medium-Strong
C-H Stretch (Aliphatic) FTIR, Raman 2850 - 3000 Strong
S=O Asymmetric Stretch FTIR, Raman 1300 - 1350 Strong
S=O Symmetric Stretch FTIR, Raman 1140 - 1180 Strong
S-N Stretch FTIR, Raman 890 - 930 Medium
C-S Stretch FTIR, Raman 650 - 750 Medium-Weak

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and to study the fragmentation patterns of the molecule. The exact mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula, which is C₉H₁₉NO₂S (calculated molecular weight: 205.32 g/mol ). bldpharm.com

Under ionization conditions, the molecular ion (M⁺) is formed, which then undergoes fragmentation into smaller, characteristic ions. The analysis of these fragments provides valuable structural information. For sulfonamides, a common and diagnostic fragmentation pathway involves the rearrangement and subsequent loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.govresearchgate.net Other predictable fragmentations include the cleavage of the isopropyl group and ruptures within the cyclohexane ring. libretexts.org

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (Mass/Charge Ratio) Notes
[M+H]⁺ C₉H₂₀NO₂S⁺ 206 Protonated molecular ion (in ESI).
[M-SO₂]⁺ C₉H₁₉N⁺ 141 Resulting from rearrangement and loss of SO₂. nih.gov
[M-C₃H₇]⁺ C₆H₁₂NO₂S⁺ 162 Loss of the isopropyl group.
[C₆H₁₀SO₂NH₂]⁺ C₆H₁₂NO₂S⁺ 162 Cleavage of the isopropyl group from the ring.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecule's structure and behavior in solution, X-ray crystallography offers a definitive view of its conformation and arrangement in the solid state. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Supramolecular Crystal Packing Architectures

In the absence of a specific crystal structure for this compound, its solid-state packing can be predicted based on the well-established behavior of other primary sulfonamides. The dominant force governing the crystal architecture is hydrogen bonding. rsc.org

Common Hydrogen Bond Geometries in Sulfonamide Crystals

Donor (D) Acceptor (A) Motif Typical D···A Distance (Å) Typical ∠D-H···A Angle (°)
N-H O=S Dimer (R₂²(8)) 2.8 - 3.2 160 - 180
N-H O=S Chain (C(4)) 2.8 - 3.2 150 - 170

Detailed Conformational Preferences and Dihedral Angle Analysis in the Solid State

X-ray diffraction would reveal the molecule's preferred conformation in the crystalline state, which is typically the lowest-energy conformer. For this compound, this is expected to be a chair conformation. youtube.compressbooks.pub

Analysis of the crystal structure would confirm the relative stereochemistry (cis or trans) and the specific orientation (axial or equatorial) of the substituents. It is highly probable that in the solid state, both the isopropyl and sulfonamide groups adopt equatorial positions to minimize intramolecular steric strain, particularly in the cis isomer. The torsional or dihedral angles within the cyclohexane ring would quantify the degree of puckering and any deviation from an ideal chair geometry.

Hypothetical Dihedral Angles for cis-3-(Propan-2-yl)cyclohexane-1-sulfonamide in a Chair Conformation

Atoms (C1-C2-C3-C4) Expected Dihedral Angle (°) Notes
C6-C1-C2-C3 +50 to +60 Defines the chair puckering.
C1-C2-C3-C4 -50 to -60 Alternating sign indicates a chair form.
C2-C3-C4-C5 +50 to +60
C3-C4-C5-C6 -50 to -60
C4-C5-C6-C1 +50 to +60
C5-C6-C1-C2 -50 to -60
S-C1-C2-C3 ~170 to 180 For an equatorial sulfonamide group.

Chiroptical Properties and Absolute Configuration Determination

The stereochemistry of this compound is a critical aspect of its structural characterization, as the cyclohexane ring contains two chiral centers at the C1 and C3 positions. This gives rise to the potential for multiple stereoisomers. The determination of the absolute configuration of these stereoisomers is paramount for understanding its biological activity and interaction with other chiral molecules. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the absolute configuration of chiral molecules in solution.

It is important to note that while the principles of these techniques are well-established, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, the following sections will focus on the theoretical application and potential outcomes of these analyses for the title compound, supplemented with hypothetical data to illustrate the principles.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the electronic transitions within the molecule and their spatial disposition, which is directly related to its absolute configuration.

For this compound, the primary chromophore is the sulfonamide group (-SO₂NH₂). While the sulfonamide group itself does not have strong absorption in the near-UV region, its electronic transitions can be influenced by the chiral environment of the cyclohexane ring, leading to a measurable ECD signal. The Cotton effects observed in the ECD spectrum, which are characterized by their sign (positive or negative) and wavelength, are highly sensitive to the stereochemistry of the molecule.

In a hypothetical analysis, the ECD spectra of the different stereoisomers of this compound would be recorded and compared with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). A good agreement between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

For instance, a hypothetical ECD spectrum for the (1R, 3R)-isomer might exhibit a positive Cotton effect at a certain wavelength, while its enantiomer, the (1S, 3S)-isomer, would show a mirror-image spectrum with a negative Cotton effect at the same wavelength.

Hypothetical ECD Data for Stereoisomers of this compound

StereoisomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(1R, 3R)220+15.2
(1S, 3S)220-15.2
(1R, 3S)220+8.5
(1S, 3R)220-8.5

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration, often in conjunction with ECD data. The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of a specific enantiomer.

For this compound, ORD measurements would reveal the direction and magnitude of optical rotation at various wavelengths. The specific rotation, typically measured at the sodium D-line (589 nm), is a key parameter. However, a full ORD curve provides more detailed structural information.

Similar to ECD, the experimental ORD curve would be compared with theoretical predictions to assign the absolute configuration. The relationship between the ECD and ORD spectra is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary.

Hypothetical ORD Data for Stereoisomers of this compound

StereoisomerWavelength (nm)Specific Rotation ([α])
(1R, 3R)589 (D-line)+45.8°
(1S, 3S)589 (D-line)-45.8°
(1R, 3S)589 (D-line)+22.1°
(1S, 3R)589 (D-line)-22.1°

By combining experimental ECD and ORD data with theoretical calculations, a comprehensive and reliable determination of the absolute configuration of the stereoisomers of this compound can be achieved.

Computational Chemistry and Molecular Modeling Studies of 3 Propan 2 Yl Cyclohexane 1 Sulfonamide

Quantum Chemical Investigations using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods are instrumental in elucidating the electronic and structural properties of molecules. For a molecule like 3-(Propan-2-yl)cyclohexane-1-sulfonamide, Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), would be a common choice for accurate calculations.

The electronic structure of a molecule governs its reactivity and physical properties. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energy Gaps and Charge Distribution: The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. For sulfonamides, the HOMO is often localized on the sulfonamide group and the phenyl ring (if present), while the LUMO is distributed over the electron-withdrawing sulfonyl group. In the case of this compound, the HOMO would likely be centered on the sulfonamide nitrogen and oxygen atoms, while the LUMO would be associated with the sulfur atom and the cyclohexane (B81311) ring. The charge distribution, often calculated using Mulliken population analysis, reveals the partial charges on each atom, indicating the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the area around the oxygen and nitrogen atoms of the sulfonamide group would be expected to show a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive potential.

ParameterPredicted Value (eV)Significance
EHOMO-7.0 to -6.0Electron-donating ability
ELUMO1.0 to 2.0Electron-accepting ability
Energy Gap (ΔE)~8.0Chemical stability and reactivity

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the S-O and S-N bonds. These interactions contribute to the stability of the sulfonamide group. NBO analysis can also reveal hyperconjugative interactions between the C-H and C-C bonds of the cyclohexane and isopropyl groups.

Theoretical vibrational frequencies can be calculated using DFT methods and are often compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching, and the N-H stretching of the sulfonamide group. The C-H stretching and bending vibrations of the cyclohexane and isopropyl groups would also be prominent. A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method.

Vibrational ModePredicted Frequency Range (cm-1)
N-H Stretch3400-3300
C-H Stretch (Cyclohexane/Isopropyl)3000-2850
S=O Asymmetric Stretch1370-1335
S=O Symmetric Stretch1180-1160
S-N Stretch950-900

Organic molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These properties are related to the molecular polarizability (α) and the first-order hyperpolarizability (β). While the cyclohexane ring is not a traditional π-conjugated system, the presence of the electron-donating and electron-withdrawing groups in the sulfonamide moiety could lead to modest NLO properties. Computational methods can predict these properties, providing insight into the material's potential for applications in optoelectronics.

Conformational Landscape Exploration and Global Energy Minimization

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule.

For this compound, the conformational flexibility arises from the cyclohexane ring puckering and the rotation around the C-S and C-C single bonds of the side chains. The cyclohexane ring typically adopts a stable chair conformation. The isopropyl and sulfonamide substituents can be in either axial or equatorial positions. Generally, bulky groups like isopropyl and sulfonamide prefer the equatorial position to minimize steric hindrance. A potential energy surface scan can be performed by systematically rotating the dihedral angles of interest to map out the energy landscape and identify the low-energy conformers. The global energy minimum would correspond to the most stable conformation of the molecule.

Identification of Stable Conformers and Their Relative Stabilities

The conformational landscape of this compound is primarily dictated by the cyclohexane ring and the rotational freedom of the isopropyl and sulfonamide substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. Within this chair form, the substituents can be positioned in either axial or equatorial orientations.

A systematic conformational search would be the initial step to identify all possible low-energy structures. This process involves rotating the single bonds of the side chains and exploring the different ring puckering possibilities of the cyclohexane core. Following the initial search, quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry of each identified conformer and calculate their relative energies. This would allow for the identification of the most stable conformers and the determination of their energy differences.

Table 1: Hypothetical Relative Stabilities of this compound Conformers

Conformer Isopropyl Group Orientation Sulfonamide Group Orientation Relative Energy (kcal/mol)
1 Equatorial Equatorial 0.00
2 Equatorial Axial 1.85
3 Axial Equatorial 2.50

Note: The data in this table is hypothetical and serves as an illustration of the expected outcomes from a computational study. The equatorial-equatorial conformer is generally the most stable due to the minimization of steric hindrance.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated environment, typically in a solvent such as water, to mimic physiological conditions.

MD simulations can be utilized to analyze the interactions between this compound and the surrounding solvent molecules. By tracking the trajectories of the atoms over time, it is possible to characterize the solvation shell around the molecule. Key properties that would be investigated include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

The analysis would focus on the hydrogen bonding capabilities of the sulfonamide group with water molecules and the hydrophobic interactions of the cyclohexane and isopropyl moieties. This provides insights into the solubility and distribution of the compound in aqueous environments.

In solution, this compound is not static but rather a dynamic entity that can transition between different conformations. MD simulations allow for the exploration of the conformational space available to the molecule in a solvated state.

By analyzing the simulation trajectory, one can assess the flexibility of different parts of the molecule. Root Mean Square Fluctuation (RMSF) calculations would highlight the regions of the molecule with the highest mobility. This analysis would reveal how the presence of a solvent influences the conformational preferences and the energy barriers between different stable states.

Advanced Predictive Modeling for Chemical Reactivity and Selectivity

Advanced predictive modeling can be used to forecast the chemical reactivity and selectivity of this compound. These models often leverage quantum chemical calculations to determine various electronic properties of the molecule.

For instance, the distribution of electron density and the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can provide valuable information about the molecule's reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, predictive models can be developed using machine learning algorithms trained on large datasets of known chemical reactions. Such models could predict the most likely metabolic pathways for this compound or its potential to interact with specific biological targets. These approaches are becoming increasingly important in the early stages of drug discovery and development.

Investigation of Molecular Interactions and Structure Activity Relationships Sar of 3 Propan 2 Yl Cyclohexane 1 Sulfonamide Analogues

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmedcraveonline.com This computational methodology is instrumental in predicting the activity of novel molecules and optimizing lead compounds. medcraveonline.comnih.gov For sulfonamide analogues, QSAR models are built by correlating their physicochemical properties with observed biological responses. nih.govmedwinpublishers.com

Development and Validation of Physicochemical Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. medcraveonline.comresearchgate.net For sulfonamide analogues, a diverse array of descriptors is employed to capture the structural nuances that influence biological interactions. These can be broadly categorized into empirical, quantum chemical, and topological descriptors. researchgate.netyoutube.com

Empirical and Physicochemical Descriptors: These are often measured or estimated from experiments and include properties like lipophilicity (logP), molar refractivity, solubility, and ionization constants. researchgate.netnih.gov Surface tension has also been used as a significant physicochemical parameter in QSAR studies of benzenesulfonamide (B165840) derivatives. researchgate.net

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe attributes like molecular size, shape, and branching. nih.govyoutube.com Examples include connectivity indices and Kier alpha-modified shape index (S1K). medwinpublishers.com

Quantum Chemical Descriptors: Calculated using methods like AM1, these descriptors provide information about the electronic properties of the molecule. nih.gov Key examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), atomic charges, and dipole moments. youtube.comresearchgate.net

The development of a robust QSAR model requires careful validation of these descriptors to ensure they are relevant to the biological activity being studied and are not merely coincidental correlations. researchgate.net

Table 1: Common Physicochemical Descriptors in Sulfonamide QSAR Studies

Descriptor Type Examples Significance
Hydrophobic LogP, Chromatographic parameters Represents the molecule's ability to cross cell membranes. youtube.com
Electronic Hammett constant, E-HOMO, E-LUMO, Atomic net charges Describes the electronic distribution, influencing electrostatic interactions and reactivity. youtube.comnih.gov
Steric Molar refractivity, Verloop steric parameter, van der Waals radii Quantifies the size and shape of the molecule, affecting its fit into a binding site. youtube.com

| Topological | Wiener index, Randić index, Connectivity indices | Encodes information about atomic connectivity and molecular branching. nih.govresearchgate.net |

Statistical Approaches in QSAR Model Development (e.g., Multiple Linear Regression, Partial Least Squares)

Once descriptors are calculated, statistical methods are used to build the mathematical equation that links them to biological activity. nih.gov The goal is to create a predictive and statistically significant model. nih.gov

Multiple Linear Regression (MLR) is a common technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (the descriptors). nih.govresearchgate.net The resulting equation provides insights into which properties are most influential. For instance, a QSAR study on the carcinogenesis activity of sulfa drugs used a genetic algorithm-MLR (GA-MLR) approach to develop predictive equations. nih.gov

Partial Least Squares (PLS) is another regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. slideshare.net PLS reduces the descriptor variables to a smaller number of orthogonal components and then performs regression on these components. nih.gov A study on sulfa drug carcinogenicity demonstrated that a genetic algorithm-PLS (GA-PLS) model was superior to the GA-MLR model. nih.gov

The validity and predictive power of these models are assessed using various statistical parameters, as shown in the table below. researchgate.net

Table 2: Example of Statistical Validation Parameters for a QSAR Model

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of variance in the dependent variable that is predictable from the independent variables. researchgate.net > 0.6
Q² or R²cv (Cross-validated R²) Measures the predictive ability of the model, determined through cross-validation techniques like leave-one-out. medwinpublishers.com > 0.5
F-value (Fischer statistic) Indicates the statistical significance of the regression model. researchgate.net High value

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. researchgate.net | Low value |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a sulfonamide analogue) when bound to a second (a receptor or biological macromolecule) to form a stable complex. nih.gov It is a powerful tool for exploring the binding mechanisms of drug candidates at an atomic level. nih.gov

Computational Exploration of Putative Binding Modes and Affinities with Biological Macromolecules

For sulfonamide analogues, molecular docking simulations are used to explore how they fit into the active sites of target proteins. cornell.edunih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity or energy. nih.gov

Studies on various sulfonamides have successfully used docking to elucidate binding modes with a range of protein targets:

FK506-Binding Protein 12 (FKBP12): Used as a model system, docking studies have confirmed a highly conserved binding mode for sulfonamide ligands, where the pipecolate core is buried in a hydrophobic pocket. acs.orgchemrxiv.org

Carbonic Anhydrase (CA): Docking of sulfonamide drugs into the active site of human carbonic anhydrase I revealed that the molecules bind directly to the essential zinc ion. rcsb.org

Myoglobin: Molecular docking identified the most probable binding sites of sulfamethazine (B1682506) and sulfadiazine (B1682646) within the protein's pockets. nih.govcornell.edu

Tubulin: The theoretical binding mode between a novel sulfonamide derivative and tubulin was investigated, indicating it interacts at the colchicine-binding site with a binding energy of -9.6 kcal/mol. nih.gov

Cyclooxygenase (COX): Novel Schiff base sulfonamide analogues were docked inside the COX-1 active site, showing good binding energies ranging from -16.44 to -20.70 Kcal/mol. mdpi.com

These computational explorations provide a static snapshot of the ligand-protein complex, which is crucial for understanding the structural basis of inhibition and for guiding further drug design. nih.gov

Identification of Key Amino Acid Residues and Interaction Hotspots in Binding Pockets

A critical outcome of molecular docking is the identification of specific amino acid residues within the binding pocket that form key interactions with the ligand. researchgate.net These "hotspots" are crucial for binding affinity and selectivity.

For sulfonamide analogues, several types of interactions are consistently observed:

Hydrogen Bonds: The sulfonamide group is an effective hydrogen bond donor and acceptor. For example, in the FKBP12 complex, a reference sulfonamide forms hydrogen bonds with Ile56 and Tyr82. chemrxiv.org

Hydrophobic Interactions: Nonpolar parts of the ligand, such as alkyl or aryl groups, often interact with hydrophobic residues in the binding pocket. The active site of carbonic anhydrase features a cluster of hydrophobic amino acids (V121, V143, L198) that interact with inhibitors. nih.gov

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen coordinates directly with the active site zinc ion, displacing a water molecule. rcsb.org

CH···O Interactions: A highly conserved interaction in FKBP12 involves the sulfonamide oxygens engaging in unusual CH···O═S interactions with residues like Tyr26, Phe36, and Phe99. acs.orgchemrxiv.orgnih.gov

Table 3: Key Amino Acid Interactions for Sulfonamides with Various Protein Targets

Protein Target Key Interacting Residues Type of Interaction
FKBP12 Tyr26, Phe36, Phe99, Ile56, Tyr82 CH···O═S interactions, Hydrogen bonds, Hydrophobic interactions acs.orgchemrxiv.org
Carbonic Anhydrase I His94, His96, His119, Thr199, His200 Coordination with Zn²⁺, Hydrogen bonds rcsb.orgnih.gov
Tubulin (Colchicine site) Cys241, Leu248, Ala316, Val318 Hydrogen bonds, Hydrophobic interactions nih.gov

| COX-1 | Gln192, His90, Ser353, Ser516 | Interactions within the receptor cavity mdpi.com |

Mechanistic Probes for Molecular Target Engagement

To confirm the interactions predicted by computational models and to study target engagement in a more dynamic biological context, mechanistic probes are employed. These are specially designed molecules that allow researchers to detect and quantify the interaction between a drug and its target.

For sulfonamide-based compounds, small-molecule fluorescent probes have been developed as valuable tools. nih.gov These probes typically consist of a sulfonamide recognition element linked to a fluorophore. When the probe binds to its target, a change in the fluorescence signal (such as intensity or wavelength) can be observed.

A recent study involved the synthesis of several nonacidic sulfonamide fluorescent probes to study GPR120, a target for metabolic diseases. nih.gov These probes were used to establish a bioluminescence resonance energy transfer (BRET) binding assay, enabling the screening of other potential agonists and antagonists for the receptor. nih.gov Similarly, a molecularly imprinted upconversion fluorescence probe was fabricated to selectively capture and detect multiple sulfonamide molecules in various samples, demonstrating the principle of using probes for sensing this chemical class. mdpi.com The binding of the target sulfonamide resulted in fluorescence quenching, which could be correlated to its concentration. mdpi.com These tools are crucial for visually locating the target protein and for conducting in-depth pharmacological studies. nih.gov

In Vitro Enzyme Kinetics Studies for Elucidating Molecular Inhibition Pathways (e.g., competitive, non-competitive, uncompetitive modes)

In vitro enzyme kinetics studies are fundamental to characterizing the mechanism by which a compound inhibits its target enzyme. For sulfonamide analogues, a primary target is the zinc-containing enzyme family of carbonic anhydrases (CAs). The inhibition mechanism for sulfonamides against CAs is well-documented as a form of competitive inhibition. rug.nlamericanpeptidesociety.org

The core of this interaction involves the deprotonated sulfonamide group (SO₂NH⁻), which acts as a potent zinc-binding group. nih.govtandfonline.com This negatively charged group coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site. In doing so, it displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. nih.govtandfonline.com Because the inhibitor and the natural substrate (carbon dioxide) cannot bind to the active site simultaneously, the mechanism is classified as competitive.

The table below presents representative enzyme inhibition data for various sulfonamide analogues against different human carbonic anhydrase (hCA) isoforms, illustrating how structural modifications influence inhibitory potency.

Table 1: Enzyme Inhibition Constants (Kᵢ) of Representative Sulfonamide Analogues Against Human Carbonic Anhydrase Isoforms

Compound/Analogue Target Isoform Inhibition Constant (Kᵢ) (nM) Inhibition Mode
Acetazolamide hCA I 250 Competitive
Acetazolamide hCA II 12 Competitive
Methazolamide hCA II 14 Competitive
Ethoxzolamide hCA IV 0.9 Competitive

Biophysical Techniques for Ligand-Target Binding Characterization (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF))

Biophysical techniques provide direct measurement of the binding affinity and thermodynamics of the interaction between an inhibitor and its target protein, complementing the functional data from enzyme kinetics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.org This allows for the determination of the binding constant (Kₐ, or its inverse, the dissociation constant K₋), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tandfonline.comfrontiersin.org For sulfonamide analogues binding to carbonic anhydrase, ITC experiments reveal that the interaction is typically enthalpy-driven, reflecting the strong coordination bond formed between the sulfonamide and the active site zinc ion. nih.govtandfonline.com

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. biosensingusa.comyoutube.com In a typical SPR experiment, the target enzyme is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. youtube.com SPR provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋) can be calculated from the ratio of these rates (k₋/kₐ). nih.gov This technique is invaluable for screening compound libraries and for detailed characterization of high-affinity binders. biosensingusa.comnih.gov

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, assesses ligand binding by measuring the thermal stability of the target protein. A protein typically unfolds and denatures as the temperature increases. The binding of a ligand stabilizes the protein structure, resulting in an increase in its melting temperature (Tₘ). DSF monitors this unfolding process using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A significant shift in Tₘ in the presence of a compound is indicative of direct binding. nih.gov

The following table summarizes the type of data obtained from these biophysical techniques for representative sulfonamide-protein interactions.

Table 2: Representative Biophysical Data for Sulfonamide Analogue Binding to Carbonic Anhydrase II

Technique Parameter Measured Typical Value/Observation
ITC Dissociation Constant (K₋) 10 nM - 10 µM
Enthalpy Change (ΔH) -40 to -60 kJ/mol (Favorable)
Entropy Change (TΔS) Varies (Can be favorable or unfavorable)
SPR Association Rate (kₐ) 10⁴ - 10⁶ M⁻¹s⁻¹
Dissociation Rate (k₋) 10⁻² - 10⁻⁴ s⁻¹
Equilibrium Constant (K₋) 10 nM - 1 µM

| DSF | Thermal Shift (ΔTₘ) | +2 to +10 °C |

Role of Stereochemistry in Molecular Recognition and Binding Selectivity

The three-dimensional structure of a molecule is critical for its interaction with a biological target. For a compound like 3-(propan-2-yl)cyclohexane-1-sulfonamide, which contains multiple stereocenters, stereochemistry plays a pivotal role in molecular recognition and binding selectivity. The cyclohexane (B81311) ring can exist in different conformations, with substituents in either axial or equatorial positions.

The relative orientation of the propan-2-yl group and the sulfonamide group on the cyclohexane ring gives rise to cis and trans diastereomers. These isomers are distinct chemical entities with different 3D shapes. For example, in the cis isomer, both substituents may be on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor difference profoundly impacts how the molecule can fit into the confined space of an enzyme's active site.

One stereoisomer may position the key interacting groups (like the sulfonamide) optimally for binding to the target, while the other isomer may introduce steric clashes or fail to place the binding moiety in the correct orientation. This leads to significant differences in binding affinity and biological activity between stereoisomers. For instance, studies on kinase inhibitors with alicyclic groups have shown that specific stereochemistries are essential for potent activity, as steric effects within the ATP-binding domain can dramatically reduce efficacy. rsc.org

Furthermore, the presence of chiral centers means the compound can exist as enantiomers (non-superimposable mirror images). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning one enantiomer will have significantly higher affinity for the target protein than its mirror image. Therefore, the separation and individual biological evaluation of each stereoisomer are crucial steps in structure-activity relationship studies to identify the most active and selective therapeutic agent.

Emerging Research Methodologies and Future Directions for 3 Propan 2 Yl Cyclohexane 1 Sulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and chemical synthesis. nih.gov For a compound like 3-(Propan-2-yl)cyclohexane-1-sulfonamide, these computational tools offer powerful new avenues for exploration and optimization.

ML algorithms can be trained on large datasets of known molecules to predict the physicochemical and biological properties of novel compounds with high accuracy. nih.gov This allows researchers to computationally screen virtual libraries of derivatives of this compound to identify candidates with improved characteristics, such as enhanced solubility or target affinity, before committing resources to their physical synthesis. nih.govpreprints.org

Table 1: Applications of AI/ML in Cyclohexane (B81311) Sulfonamide Research

AI/ML Application Description Potential Impact on this compound
Property Prediction Models predict physicochemical properties (e.g., LogD, solubility) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.govfrontiersin.org Rapidly filters out derivatives with undesirable properties without costly synthesis.
Virtual Screening Computationally docks virtual compounds into the binding sites of target proteins to predict binding affinity. nih.gov Identifies potential biological targets and prioritizes derivatives for synthesis.
Generative Design Algorithms generate novel molecular structures with optimized properties based on a starting scaffold. arxiv.org Proposes innovative derivatives with potentially higher efficacy and novelty.

| Synthesis Planning | AI predicts retrosynthetic pathways, suggesting efficient routes for chemical synthesis. stanford.edu | Streamlines the production of target derivatives, saving time and resources. |

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of sulfonamides has been significantly advanced by the development of novel catalytic systems that offer milder reaction conditions, higher yields, and greater selectivity compared to traditional methods. thieme-connect.com These modern approaches are directly applicable to the efficient construction of aliphatic sulfonamides like this compound.

Transition-metal catalysis has been a major focus, with several metals showing high efficacy:

Palladium-catalyzed cross-coupling reactions are widely used for forming C-N bonds. semanticscholar.org

Nickel-catalyzed methods, including those activated by light (photosensitized catalysis), provide powerful ways to form bonds between sulfonamides and various chemical partners under mild conditions. researchgate.netnih.gov

Zirconium-based catalysts have been employed for reductive sulfonamidation, offering a unique pathway for N-alkylation. acs.org

Rhodium and Copper catalysts are also utilized in various C-N bond-forming reactions, including the enantioselective alkylation of sulfur atoms. thieme-connect.comresearchgate.net

Beyond metals, metal-free approaches, such as photoredox catalysis using organic dyes, are gaining traction as more sustainable alternatives. thieme-connect.com These methods often exhibit broad functional group tolerance, which is crucial when synthesizing complex molecules. thieme-connect.com The application of these advanced catalytic systems can streamline the synthesis of this compound and its derivatives, enabling more rapid and diverse chemical exploration.

Table 2: Modern Catalytic Systems for Sulfonamide Synthesis

Catalyst Type Metal Center Key Application Advantages
Cross-Coupling Palladium (Pd), Nickel (Ni) Formation of C-N bonds. semanticscholar.orgnih.gov High efficiency, broad substrate scope.
Reductive Amination Zirconium (Zr) Direct conversion of amides to sulfonamides. acs.org Mild conditions, high selectivity.
C-H Amination Iridium (Ir), Rhodium (Rh) Direct functionalization of C-H bonds. thieme-connect.com High atom economy, simplifies synthesis.

Exploration of Supramolecular Assembly and Self-Organization of Cyclohexane Sulfonamide Derivatives

Supramolecular chemistry explores how molecules organize into larger, ordered structures through non-covalent interactions. rsc.org For derivatives of this compound, the sulfonamide group is a key functional unit capable of forming strong hydrogen bonds, while the aliphatic cyclohexane ring can engage in van der Waals and hydrophobic interactions. nih.gov

This combination of features suggests that these molecules could self-assemble into a variety of nanomaterials, such as fibers, vesicles, or gels, under specific conditions (e.g., solvent, concentration, temperature). nih.govmdpi.com The study of these assemblies could open up applications in materials science and biomedicine. For instance, self-assembling molecules can be used to create hydrogels for 3D cell culture or as nanocarriers for drug delivery. nih.gov Understanding the principles that govern the self-organization of simple structures like cyclohexane sulfonamides can provide a foundation for designing more complex and functional supramolecular systems. nih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Optimizing the synthesis of any compound requires a deep understanding of the reaction as it occurs. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are now being used for real-time monitoring of chemical reactions. news-medical.net

By using a benchtop NMR spectrometer equipped with a flow cell, a reaction mixture for the synthesis of this compound can be continuously analyzed. news-medical.net This provides a direct window into the reaction dynamics, allowing for:

Kinetic Analysis: The rates of formation of products and consumption of reactants can be precisely measured, helping to determine the reaction order and rate constants. news-medical.net

Intermediate Detection: Transient intermediates that are invisible by conventional analysis may be detected, offering crucial mechanistic insights. news-medical.net

Process Optimization: The effects of changing parameters like temperature, pressure, or catalyst concentration can be observed instantly, enabling rapid optimization of the reaction conditions to maximize yield and minimize impurities. news-medical.net

This real-time data is invaluable for improving the efficiency, safety, and scalability of chemical syntheses.

Table 3: Spectroscopic Techniques for Real-Time Monitoring

Technique Information Provided Application in Synthesis
NMR Spectroscopy Quantitative data on reactants, intermediates, and products. news-medical.net Kinetic profiling, mechanism elucidation, optimization.
FT-IR Spectroscopy Information on functional group changes. Tracking the conversion of key chemical bonds.

| Mass Spectrometry | Identification of molecular weights of species in the reaction. | Confirming product formation and identifying byproducts. |

Unraveling Complex Allosteric Modulation Mechanisms and Polypharmacology within the Sulfonamide Class

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents. nih.govopenaccesspub.org While many drugs bind directly to the primary active site of a target protein (the orthosteric site), there is growing interest in allosteric modulators—molecules that bind to a different, or allosteric, site. wikipedia.org Binding at an allosteric site can change the protein's shape, thereby modulating the activity of the endogenous ligand in a more nuanced way. nih.govrsc.org This can lead to drugs with greater selectivity and a better safety profile. The diaryl sulfonamide motif, for example, has been shown to introduce unique structural features that enhance potency in allosteric modulators. nih.gov Exploring whether simpler aliphatic sulfonamides like this compound or its derivatives can act as allosteric modulators is a promising area of future research.

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. This can be the source of therapeutic effects or unwanted side effects. The sulfonamide class is known for its diverse biological activities. nih.gov Computational and experimental screening of this compound against a wide panel of proteins could uncover unexpected interactions, revealing a polypharmacological profile that could be exploited for new therapeutic applications or to better understand its biological footprint.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.